molecular formula C23H22F3N5O3 B10953474 [7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

[7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10953474
M. Wt: 473.4 g/mol
InChI Key: QNHVGZAJSLKKCH-UHFFFAOYSA-N
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Description

[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of fluorine atoms in the structure enhances the biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of fluorine atoms can influence the oxidation state of the compound, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other biologically active compounds.

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.

    Medicine: Due to its antibacterial, cytotoxic, antifungal, and antitumor properties, it is being investigated for potential therapeutic applications.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to receptors, leading to increased biological activity. The compound can modulate various cellular processes, including signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:

The uniqueness of [7-(DIFLUOROMETHYL)-5-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE lies in its specific combination of substituents, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H22F3N5O3

Molecular Weight

473.4 g/mol

IUPAC Name

[4-[7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-(oxolan-2-yl)methanone

InChI

InChI=1S/C23H22F3N5O3/c24-15-5-3-14(4-6-15)17-12-18(20(25)26)31-21(28-17)16(13-27-31)22(32)29-7-9-30(10-8-29)23(33)19-2-1-11-34-19/h3-6,12-13,19-20H,1-2,7-11H2

InChI Key

QNHVGZAJSLKKCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

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